N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide
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Description
This compound is a complex organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound that consists of a fused benzene and furan ring . It also has a methoxybenzoyl group, which is a benzoyl group with a methoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of electron density around the oxygen atoms in the methoxy and amide groups, and the aromatic rings would contribute to its stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The compound's relevance in photodynamic therapy (PDT) for cancer treatment has been highlighted through the development of photosensitizers. For example, the synthesis and characterization of new zinc phthalocyanines substituted with benzofuran derivatives demonstrated promising properties for PDT. These compounds exhibit high singlet oxygen quantum yields, indicating their potential as effective Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Antimicrobial Activities
Research on natural products has led to the identification of benzofuran derivatives with significant bioactivities. For instance, derivatives isolated from the mangrove endophytic fungus Nigrospora sp. have shown moderate antitumor and antimicrobial activities (Xia et al., 2011). Similarly, dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential as antitumor agents, particularly for their ability to inhibit tubulin polymerization, indicating their use in treating cancer (Pieters et al., 1999).
Development of Anti-Inflammatory and Analgesic Agents
Compounds based on benzofuran structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Novel benzodifuranyl derivatives, for instance, have shown significant COX-2 inhibition, analgesic, and anti-inflammatory properties, offering potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiarrhythmic Activity
Benzofuran derivatives have been investigated for their potential antiarrhythmic activity. Specific structural modifications have led to compounds with promising activity against ventricular arrhythmia, highlighting their potential for further studies and development into antiarrhythmic drugs (Bourgery et al., 1981).
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13-17-12-15(23-21(25)22(2,3)4)9-10-18(17)27-20(13)19(24)14-7-6-8-16(11-14)26-5/h6-12H,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSLAILKWFAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)(C)C)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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